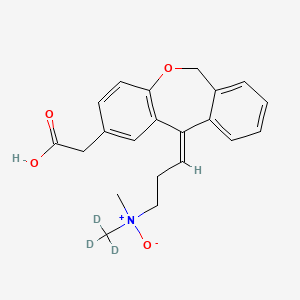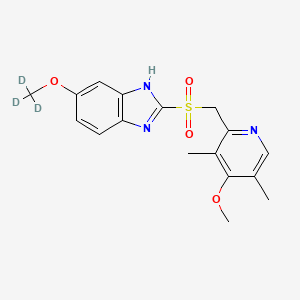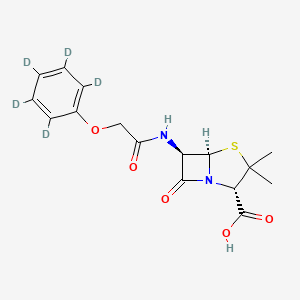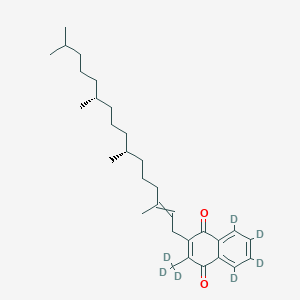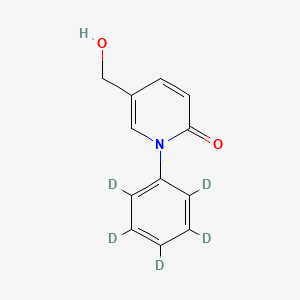
ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (5F) is a diterpenoid that is isolated and purified from the Chinese herbal medicine Pteris semipinnata L. It is known to exert antitumour activity in several kinds of malignant cancer cells by leading cancer cells to apoptosis .
Synthesis Analysis
The compound is isolated from the ethanol extract of the fern Pteris semipinnata (Pteridaceae). The structures of these new ent-kauranoids were elucidated on the basis of extensive spectroscopic studies and single crystal X-ray diffraction analysis .Molecular Structure Analysis
The molecular structure of the compound was determined using nuclear magnetic resonance (NMR). The 1H-NMR spectrum showed the following legible signals: two olefinic protons at 6.10, 5.74 (each brs) due to an exocyclic H methylene group, a trisubstituted olefinic proton at d H 5.77 (dd, J4.0, 3.0Hz), an oxygenated methine proton at d 5.12 (brdd, J7.7, 6.8Hz), and two methyl singlets at d H 1.39 and 1.04 .Chemical Reactions Analysis
The compound has been found to have antitumor activity, leading cancer cells to apoptosis . It has also been reported to prevent liver fibrosis through the inhibition of ROS, inflammation, and the activation of HSC .Physical and Chemical Properties Analysis
The compound has a molecular formula of C20H26O5 based on the positive high-resolution-electrospray ionization-mass spectrum (HR-ESI-MS), showing a quasi-molecular ion peak at m/z 347.1856 .Scientific Research Applications
Antimicrobial Activity
ent-16-Kauren-19-oic acid , a structurally similar compound to ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid, has been identified as a bacteriolytic diterpenoid. It has shown significant activity against gram-positive bacteria like Bacillus cereus and Staphylococcus aureus. This compound acts as an uncoupler of the bacterial respiratory chain, leading to bacterial lysis by disrupting membrane integrity (Torres-Bustos et al., 2009).
Anticancer Potential
ent-15-Oxo-kaur-16-en-19-oic acid , another similar compound, exhibits a proapoptotic effect on human prostate carcinoma epithelial cell line PC-3. It affects cell viability and induces apoptosis through mechanisms like the activation of caspase-3 and the reduction of the antiapoptotic protein Bcl-2. This suggests its potential as a lead compound in chemopreventive strategies (Ruiz et al., 2008).
Antimalarial Activity
A range of ent-kaurenes , including those structurally related to this compound, have shown antimalarial activity. They have demonstrated the capacity to inhibit the formation of β-hematin, a crucial component in the malaria parasite's metabolism. Certain derivatives have shown significant inhibition levels and have been effective in in-vivo tests, suggesting the potential of these compounds in antimalarial treatments (Villasmil et al., 2017).
Mechanism of Action
Target of Action
Ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid, also known as Pterokaurane L1, is a diterpenoid isolated from the Chinese herbal medicine Pteris semipinnata L . It is known to exert antitumor activity in several kinds of malignant cancer cells . The primary targets of this compound are cancer cells, specifically those involved in nasopharyngeal carcinoma and hepatocellular carcinoma .
Mode of Action
The compound interacts with its targets by leading cancer cells to apoptosis . It achieves this by translocating Bax into the mitochondria, down-regulating Bcl-2, activating caspase-9 and caspase-3, releasing cytochrome c into the cytosol, and translocating AIF from the mitochondria to the nucleus .
Biochemical Pathways
The compound affects the NF-kB pathway by stabilizing its inhibitor IkBα, reducing the nuclear p65, and inhibiting NF-kB activity . This subsequently affects the NF-kB downstream molecules with a decrease in anti-apoptotic Bcl-2 and an increase in pro-apoptotic Bax and Bak .
Pharmacokinetics
One study utilized fitc-doped nanoparticles for the accumulation and delivery of the compound in nasopharyngeal carcinoma cne2 tumors transplanted in nude mice . This study demonstrated that nanoparticles could efficiently deliver the compound in CNE2 transplanted tumors .
Result of Action
The compound’s action results in the inhibition of tumor growth. In vivo studies demonstrated that the tumor growth was effectively inhibited by the drug-loaded nanoparticles with minimal side effects . Furthermore, the compound induced the death of cultured HCC cells in a dose- and time-dependent manner .
Action Environment
The physiological environment and limitations of the compound as a small anticancer drug have been reported to affect its antitumor effect . The study indicated the benefits of combining well-studied nanoparticles with traditional herbal medicine treatment and establishes a delivery platform for the compound’s chemotherapy .
Safety and Hazards
Future Directions
The compound has been loaded onto fluorescent mesoporous silica nanoparticles for the location and therapy of nasopharyngeal carcinoma. In vivo studies demonstrated that nanoparticles could efficiently deliver 5F in CNE2 transplanted tumours, and the tumour growth was effectively inhibited by the drug-loaded nanoparticles with minimal side effects . This indicates the benefits of combining well-studied nanoparticles with traditional herbal medicine treatment and establishes a delivery platform for 5F chemotherapy.
Biochemical Analysis
Cellular Effects
The “ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid” has been found to have significant effects on various types of cells and cellular processes. It is known to exert antitumor activity in several kinds of malignant cancer cells by leading cancer cells to apoptosis
Molecular Mechanism
It is known to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid involves the conversion of a starting material into the desired compound through a series of chemical reactions.", "Starting Materials": [ "Geranylgeranyl pyrophosphate", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Chloroform", "Acetic anhydride", "Pyridine", "Methanesulfonic acid", "Acetone", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Geranylgeranyl pyrophosphate is reacted with sodium borohydride in methanol to form geranylgeraniol.", "Geranylgeraniol is treated with hydrochloric acid to form geranylgeranyl chloride.", "Geranylgeranyl chloride is reacted with sodium hydroxide to form ent-kaurene.", "Ent-kaurene is oxidized with chloroform and acetic anhydride in the presence of pyridine to form ent-kaurenoic acid.", "Ent-kaurenoic acid is treated with methanesulfonic acid and acetone to form ent-7α-hydroxy-15-oxo-16-kauren-19-oic acid.", "Ent-7α-hydroxy-15-oxo-16-kauren-19-oic acid is treated with sodium bicarbonate and sodium chloride in water to form ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid." ] } | |
CAS No. |
77658-39-0 |
Molecular Formula |
C20H28O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(1R,4S,5R,9R,10R,13S)-10-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C20H28O4/c1-12-13-5-10-20(24)18(3)8-4-7-17(2,16(22)23)14(18)6-9-19(20,11-13)15(12)21/h13-14,24H,1,4-11H2,2-3H3,(H,22,23)/t13-,14+,17+,18+,19-,20+/m0/s1 |
InChI Key |
AURKCYFYZBQUIZ-LJIVFDACSA-N |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@]2(CC[C@@H](C3)C(=C)C4=O)O)C)C(=O)O |
SMILES |
CC1(CCCC2(C1CCC34C2(CCC(C3)C(=C)C4=O)O)C)C(=O)O |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2(CCC(C3)C(=C)C4=O)O)C)C(=O)O |
Appearance |
Powder |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


